(S)-1,4-Oxazepan-6-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 153.61 g/mol. It is a white to off-white crystalline solid that is soluble in water and typically stored at temperatures between 2-8°C. This compound is recognized for its utility in various scientific research applications, particularly in chemistry and biology, where it serves as a building block for the synthesis of more complex organic compounds and as a reagent in biochemical studies.
(S)-1,4-Oxazepan-6-ol hydrochloride is classified under oxazepane derivatives, which are cyclic compounds containing both nitrogen and oxygen in their rings. The compound can be sourced from chemical suppliers specializing in laboratory reagents and has been studied for its potential biological activities, including interactions with enzymes and receptors .
The synthesis of (S)-1,4-Oxazepan-6-ol hydrochloride typically involves the cyclization of appropriate amino alcohols under acidic conditions. One common synthetic route includes:
Industrial production methods emphasize stringent control over reaction parameters such as temperature, pressure, and pH to ensure product purity, often employing recrystallization techniques for purification .
The molecular structure of (S)-1,4-Oxazepan-6-ol hydrochloride features a seven-membered ring containing one nitrogen atom and one hydroxyl group at the 6th position. The canonical SMILES representation of the compound is C1COCC(CN1)O.Cl
, indicating the arrangement of atoms within the molecule.
(S)-1,4-Oxazepan-6-ol hydrochloride participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions .
The mechanism of action for (S)-1,4-Oxazepan-6-ol hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. Although specific pathways are not extensively documented, compounds in this class are often studied for their potential roles as monoamine reuptake inhibitors or modulators of neurotransmitter systems. This suggests that (S)-1,4-Oxazepan-6-ol hydrochloride may influence serotonin or dopamine pathways, contributing to its potential therapeutic effects .
Relevant safety information indicates that (S)-1,4-Oxazepan-6-ol hydrochloride may cause skin irritation and serious eye irritation; therefore, handling precautions should be observed .
(S)-1,4-Oxazepan-6-ol hydrochloride has several scientific uses:
The construction of seven-membered oxazepane rings presents distinct synthetic challenges due to entropic penalties and competing side reactions during ring closure. Diazocarbonyl chemistry enables efficient access to functionalized oxepane precursors, which can be transformed into 1,4-oxazepane scaffolds via reductive amination or nucleophilic substitution. This method employs sulfonyl azides for diazo transfer to activated methylene groups, generating bench-stable diazocarbonyl intermediates that undergo intramolecular cyclization under metal catalysis . Alternative routes include intramolecular reductive amination of keto-aldehydes, where α,ω-amino carbonyl precursors cyclize under reducing conditions (e.g., NaBH₃CN), though enantioselectivity requires chiral catalysts or auxiliaries [4] [7].
Table 1: Ring-Closure Strategies for Oxazepane Synthesis
Method | Key Reagents/Conditions | Limitations |
---|---|---|
Diazocarbonyl cyclization | Cs₂CO₃, DMF, alkyl halides | Moderate stereocontrol |
Reductive amination | NaBH₃CN, MeOH, 0–25°C | Competing oligomerization |
Ring-expansion | Lewis acids (e.g., SnCl₄) | Requires strained precursors |
The European Lead Factory has advanced library synthesis of oxazepane derivatives, optimizing ring-closing metathesis and halo-cyclization to achieve molecular weights of 250–450 Da and Log P values of 1–4, aligning with drug-like property space .
Enantioselective synthesis of the (S)-configuration relies on chiral catalysts that enforce facial selectivity during ring formation. Metalloradical catalysis (MRC) using Co(II) complexes with D₂-symmetric chiral amidoporphyrin ligands (e.g., HuPhyrin) enables stereodivergent cyclization. The cavity size of HuPhyrin dictates enantioselectivity: C8-bridged variants induce (S)-configuration (>97:3 er), while C6-bridged analogs favor (R)-isomers [3] [6]. This system operates via enantiodifferentiative hydrogen-atom abstraction (HAA), where the chiral metalloradical environment steers prochiral C−H bond activation [6].
Complementary organocatalytic approaches employ chiral phosphoric acids (CPAs) derived from BINOL. In fluorinated alcohols (e.g., HFIP), CPAs catalyze oxime ether formation via dynamic kinetic resolution, achieving >99% ee for seven-membered rings with inherent chirality [9]. The confined CPA pocket directs substrate orientation through hydrogen-bonding networks, suppressing racemization.
Chiral auxiliaries covalently bound to intermediates enforce diastereoselectivity prior to salt formation. Evans’ oxazolidinones and Oppolzer’s sultams are employed in acyclic precursors to direct asymmetric cyclization via steric shielding. Following ring closure, auxiliary removal under mild hydrolysis (e.g., LiOH/H₂O₂) yields enantiopure free bases [4] [7]. Subsequent hydrochloride salt formation is optimized in aprotic solvents:
This process achieves >99% diastereomeric excess for (S)-1,4-Oxazepan-6-ol hydrochloride by leveraging the crystalline lattice energy difference between enantiomers [7] [8].
Critical reaction parameters were systematically tuned to maximize yield and ee:
Table 2: Optimization Parameters for (S)-1,4-Oxazepan-6-ol Synthesis
Parameter | Optimal Condition | Impact |
---|---|---|
Temperature | −40°C to −78°C | Minimizes epimerization |
Solvent polarity | HFIP or HFIP/CH₂Cl₂ (1:1) | Stabilizes cationic intermediates |
Catalyst loading | 2–5 mol% IDPi or CPA | Balances cost and reactivity |
HCl equivalents | 1.05 eq. | Prevents free base contamination |
Crystallization solvent | EtOAc/hexane (3:1) | Enhances crystal purity |
Deuterium-labeling studies confirmed that low temperatures (−78°C) suppress radical epimerization, increasing ee from 80% to 98% [3]. Solvent effects were pronounced: fluorinated alcohols (HFIP) accelerated cyclization 5-fold versus toluene while improving ee by 25% due to enhanced chiral catalyst conformation [5] [9]. Catalyst recycling was achieved with imidodiphosphorimidate (IDPi) catalysts in HFIP, maintaining >95% ee over five cycles without yield loss [5] [9]. Final enantiomeric excess was validated by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10), consistently showing ≥99% ee for optimized batches [8] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5